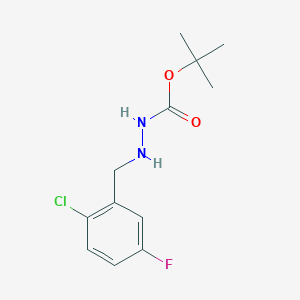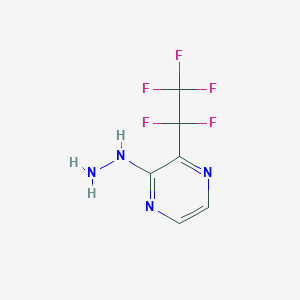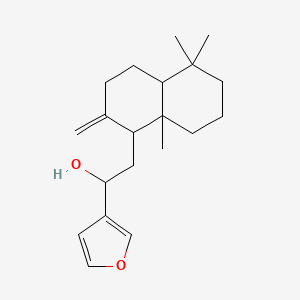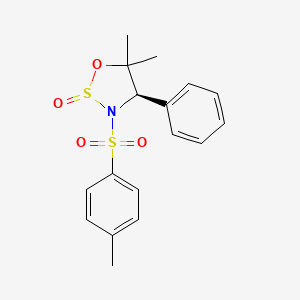![molecular formula C10H8BrClN2O2 B12105902 6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)
6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclobutane ring fused to an imidazo[1,5-a]pyridine moiety, with bromine and chlorine substituents. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable nitrogen sources. The spirocyclobutane ring is then introduced via a cycloaddition reaction.
Reaction Conditions:
Temperature: Reactions are often conducted at elevated temperatures (100-150°C) to facilitate cyclization.
Catalysts: Lewis acids such as AlCl₃ or BF₃ may be used to promote cycloaddition.
Solvents: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Cycloaddition Reactions: The spirocyclic structure allows for further cycloaddition reactions, potentially forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, potentially with altered biological activity.
Reduction Products: Reduced derivatives, which may have different pharmacological properties.
科学研究应用
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Material Science: Its spirocyclic structure makes it a candidate for the development of new materials with specific electronic properties.
作用机制
The mechanism by which 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione exerts its effects is often related to its interaction with biological macromolecules. It may bind to specific proteins or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but lack the spirocyclic cyclobutane ring.
Spirocyclic Compounds: Other spirocyclic compounds with different heterocyclic cores.
Uniqueness
The uniqueness of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione lies in its combination of a spirocyclic structure with halogen substituents, which can impart distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione, covering its synthesis, reactions, applications, and unique characteristics
属性
分子式 |
C10H8BrClN2O2 |
|---|---|
分子量 |
303.54 g/mol |
IUPAC 名称 |
6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclobutane]-1,5-dione |
InChI |
InChI=1S/C10H8BrClN2O2/c11-5-4-6(12)7-8(15)13-10(2-1-3-10)14(7)9(5)16/h4H,1-3H2,(H,13,15) |
InChI 键 |
CFGKLPOXFQSPFD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)









![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12105885.png)
